N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN3O3S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Thiadiazole and Benzothiazol Derivatives : Research involves the synthesis of novel derivatives through carbodiimide condensation, highlighting methods that could be applicable to the target compound for generating new derivatives with potential biological activities (Yu et al., 2014).
Antitumor Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives : Studies on the synthesis and in vitro antitumor evaluation of pyrazolo[3,4-d]pyrimidine derivatives provide a framework for assessing the biological activities of related compounds, including the compound . These studies could inform potential antitumor applications (El-Morsy et al., 2017).
Biological Activities and Applications
Antibacterial Activity of Thiazolidines and Azetidines : The synthesis and evaluation of antibacterial activity against various bacteria strains offer insights into the potential for related compounds to serve as antibacterial agents (Desai et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions : Studies on the photovoltaic efficiency modeling and ligand-protein interactions of bioactive analogs could suggest applications in developing photosensitizers for dye-sensitized solar cells and understanding binding affinities towards specific proteins (Mary et al., 2020).
Potential for Anti-inflammatory Activity
- Anti-inflammatory Activity of Thiazolidin Derivatives : The synthesis and evaluation of anti-inflammatory activity of thiazolidin derivatives point towards a possible application area for the compound , suggesting it may hold potential as an anti-inflammatory agent (Sunder et al., 2013).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-2-24-19(26)18-17(14-8-3-4-9-15(14)27-18)23-20(24)28-11-16(25)22-13-7-5-6-12(21)10-13/h3-10H,2,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKCVYSBCQBRAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide |
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